molecular formula C13H20N2O4 B14039857 Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate

Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B14039857
M. Wt: 268.31 g/mol
InChI Key: XIWXXFOVFFAQNF-UHFFFAOYSA-N
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Description

Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl ester group and two oxo groups attached to a diazaspirodecane core. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl7,9-dioxo-2,6-diazaspiro[45]decane-2-carboxylate typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups.

    Reduction: Selective reduction can modify the oxo groups to hydroxyl groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.

    Biology: The compound’s stability and unique structure make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, influencing biochemical pathways. The compound may act as an inhibitor or activator, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate stands out due to its specific spirocyclic structure and the presence of two oxo groups. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl 7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-9(16)6-10(17)14-13/h4-8H2,1-3H3,(H,14,17)

InChI Key

XIWXXFOVFFAQNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)CC(=O)N2

Origin of Product

United States

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